molecular formula C6H15NO3S B1330421 AMMONIUM, TRIMETHYL(3-SULFOPROPYL)-, HYDROXIDE, inner salt CAS No. 21865-17-8

AMMONIUM, TRIMETHYL(3-SULFOPROPYL)-, HYDROXIDE, inner salt

Cat. No. B1330421
CAS RN: 21865-17-8
M. Wt: 181.26 g/mol
InChI Key: WFJHXXPYPMNRPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethylamine (TMA) is explored in the context of a multicomponent reaction involving ammonia, carbon dioxide, and molecular hydrogen using a ruthenium catalyst. This process demonstrates the potential for synthesizing quaternary ammonium compounds through catalytic methods . Additionally, the synthesis of various quaternary-ammonium-salt-type amphiphilic compounds is described, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular ordering at the surface of a related compound, trimethylpropylammonium bis(trifluoromethanesulfonyl)imide, is observed using high-resolution Rutherford backscattering spectroscopy, indicating that molecular structure analysis of such compounds can reveal detailed conformational information . The crystal structure of 3-dodecyloxy-2-hydroxypropyl trimethyl ammonium bromide is determined by X-ray diffraction, showing the arrangement of molecular layers and interactions between cations and anions .

Chemical Reactions Analysis

The reactivity of ammonium salts is highlighted in the context of a Cu-catalyzed three-component reaction, where they serve as a coupling partner to produce amidines, which can be further cyclized to pharmacophore skeletons . The reaction between sulfur dioxide and hexamethyldisilazane to form ammonium (trimethylsilyl)sulfite is another example of the chemical reactivity of ammonium salts .

Physical and Chemical Properties Analysis

The physicochemical properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids are studied, revealing their melting points, conductivities, viscosities, and micelle formation behavior in aqueous solutions . The electrostatic ion chromatography of polarizable anions using a zwitterionic surfactant, which includes an ammonium group, demonstrates the interaction of such compounds with ions in solution . The mixed micellar properties of cationic trimeric-type quaternary ammonium salts with anionic surfactants are characterized, providing insights into the surface-active properties of these compounds . The photochromic and electrochromic properties of hydrogels containing ammonium-functionalized thienoviologen derivatives indicate the potential for responsive materials based on ammonium salts . Lastly, the separation of polychlorinated biphenyls from mineral oils using a silica stationary phase bonded with sulfoxide group and ammonium-salt showcases the application of ammonium salts in chromatographic separation techniques .

Scientific Research Applications

  • Electrophoresis in Gels : This compound, specifically the derivative MAPS, has been used in the synthesis of gels for electrophoresis, showing notable properties in gel electrophoresis and electrofocusing compared to traditional Bis-crosslinked polyacrylamide (Hjelmeland et al., 1981).

  • Hydrogel Swelling in Saline Solutions : Research on copolymeric hydrogels of N-isopropyl acrylamide and sulfobetaine, including derivatives of Ammonium, Trimethyl(3-sulfopropyl)-, Hydroxide, inner salt, has shown specific swelling behaviors in various salt solutions, indicating potential applications in biomaterials and controlled drug release systems (Ninni et al., 2014).

  • Surface Tension and Micellization Properties : Studies on gemini surfactants containing this compound have elucidated its impact on surface tension and micelle formation, relevant in the development of new surfactant systems (Nyuta et al., 2006).

  • Antifouling Properties in Membranes : A derivative of this compound, MPDSAH, has been used to enhance the antifouling properties of polysulfone ultrafiltration membranes, indicating its utility in water treatment and purification processes (Yu et al., 2009).

  • Synthetic Polymer Coatings for Stem Cell Growth : A polymer derived from this compound, PMEDSAH, has been developed as a coating that sustains long-term human embryonic stem cell growth, highlighting its significance in stem cell research and regenerative medicine (Villa-Diaz et al., 2010).

  • Catalysis in Hydrogen Production : The compound has been utilized in the synthesis of hydrogels for catalyzing hydrogen generation, demonstrating its potential in energy-related applications (Sahiner & Alpaslan, 2014).

  • Peptide Adsorption Studies : Its binding interactions with peptides have been examined, providing insights into molecular interactions and potential applications in drug delivery and biochemical sensor development (von Berlepsch et al., 2010).

  • Zwitterionic Monolith for Electrochromatography : A novel monolithic stationary phase incorporating this compound has shown enhanced hydrophilicity and efficiency in separation applications, particularly in capillary electrochromatography (Li et al., 2017).

properties

IUPAC Name

3-(trimethylazaniumyl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15NO3S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJHXXPYPMNRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176264
Record name Ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt
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Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

AMMONIUM, TRIMETHYL(3-SULFOPROPYL)-, HYDROXIDE, inner salt

CAS RN

21865-17-8
Record name 1-Propanaminium, N,N,N-trimethyl-3-sulfo-, inner salt
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Record name 3-(Trimethylazaniumyl)propane-1-sulfonate
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Record name Ammonium, hydroxide, inner salt
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Record name Ammonium, trimethyl(3-sulfopropyl)-, hydroxide, inner salt
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Record name 3-(trimethylammonio)propane-1-sulfonate
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Record name 3-(Trimethylazaniumyl)propane-1-sulfonate
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